5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
Description
Nuclear Magnetic Resonance (NMR) Spectral Profile
¹H NMR (400 MHz, DMSO-d₆) displays distinct signals:
- Aromatic protons : A doublet at δ 7.23 ppm (J = 8.5 Hz, H-3/H-6) and a singlet at δ 6.83 ppm (H-4) for the dimethoxyphenyl group.
- Methoxy groups : Singlets at δ 3.79 ppm (2,5-OCH₃).
- Amino protons : A broad singlet at δ 5.92 ppm (NH₂), indicative of hydrogen bonding.
¹³C NMR (100 MHz, DMSO-d₆) shows:
Fourier-Transform Infrared (FT-IR) Vibrational Signatures
Key absorption bands include:
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 237.28 [M+H]⁺. Major fragments arise from:
Table 2: Dominant mass spectral fragments
| m/z | Fragment Ion |
|---|---|
| 237 | [C₁₀H₁₁N₃O₂S+H]⁺ |
| 207 | [C₉H₇N₃OS+H]⁺ |
| 150 | [C₇H₇O₂]⁺ |
Quantum Chemical Calculations of Electronic Structure
Density Functional Theory (DFT) Optimization
Geometry optimization at the B3LYP/6-31+G(d,p) level confirms planarity of the thiadiazole ring (deviation < 0.02 Å). The dimethoxyphenyl group exhibits a dihedral angle of 24.6° relative to the thiadiazole plane, minimizing steric strain. Key DFT-derived parameters include:
- Dipole moment: 4.12 D (enhanced by methoxy electron donation).
- Total energy: −987.42 Hartrees.
Frontier Molecular Orbital (FMO) Analysis
FMO analysis reveals a HOMO-LUMO gap of 3.48 eV, with:
- HOMO : Localized on the methoxyphenyl π-system (−6.12 eV).
- LUMO : Centered on the thiadiazole ring (−2.64 eV).
Table 3: FMO energies and contributions
| Orbital | Energy (eV) | Primary Contribution |
|---|---|---|
| HOMO | −6.12 | Methoxyphenyl π-electrons |
| LUMO | −2.64 | Thiadiazole C=N antibonding |
Properties
IUPAC Name |
5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-14-6-3-4-8(15-2)7(5-6)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTWIGZBIMXQOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365916 | |
| Record name | 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88742-90-9 | |
| Record name | 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethoxybenzoyl chloride with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired thiadiazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiadiazole derivatives, including 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines.
Synthesis and Evaluation
The synthesis of this compound and its derivatives has been reported in several studies. For instance, a study synthesized a series of thiadiazole derivatives and assessed their anticancer effects on human colorectal (LoVo) and breast (MCF-7) cancer cell lines. The compound this compound demonstrated an IC50 value of 2.44 µM against LoVo cells after 48 hours of incubation, indicating potent anti-proliferative activity .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection.
Protective Mechanisms
One study highlighted that certain derivatives of thiadiazole exhibited protective effects on PC12 cells against sodium nitroprusside-induced damage. The compound demonstrated less cytotoxicity compared to standard neuroprotective agents like edaravone . The neuroprotective mechanism is believed to involve inhibition of oxidative stress pathways and modulation of apoptotic signals.
Carbonic Anhydrase Inhibition
Another significant application of thiadiazole derivatives is their role as inhibitors of carbonic anhydrase II (CA II). This enzyme plays a crucial role in various physiological processes and is a target for drug development.
Selectivity and Potency
The derivative this compound has been identified as a selective inhibitor of CA II with an IC50 value comparable to established inhibitors like acetazolamide. This selectivity enhances its potential as a therapeutic agent with fewer side effects .
DNA Interaction Studies
The interaction of this compound with DNA has been investigated using fluorescence spectroscopy. The results indicated that the compound binds avidly to DNA and can induce cleavage in the presence of oxidants like hydrogen peroxide . This property could be leveraged for developing novel chemotherapeutic agents that target DNA in cancer cells.
Mechanism of Action
The mechanism of action of 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Physicochemical and Structural Properties
- Solubility : Methoxy groups improve water solubility compared to hydrophobic methyl or chloro substituents .
- Crystal Packing : Planar structures (e.g., 5-(3,5-dimethylphenyl)) form intermolecular H-bonds, aiding crystallinity, while bulky substituents like trimethoxyphenyl may reduce packing efficiency .
Biological Activity
5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, antifungal, and anticancer properties, supported by various studies and data tables.
The synthesis of this compound typically involves the cyclization of 2,5-dimethoxybenzoyl chloride with thiosemicarbazide in the presence of a base like sodium hydroxide. This reaction yields the thiadiazole compound through a series of steps that include the formation of an intermediate.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains such as E. coli and Salmonella typhi, with inhibition zones ranging from 15 to 19 mm at concentrations of 500 μg/disk . The compound's structure contributes to its ability to disrupt microbial cell walls or interfere with metabolic pathways.
| Microbial Strain | Inhibition Zone (mm) | Concentration (μg/disk) |
|---|---|---|
| E. coli | 15 | 500 |
| Salmonella typhi | 19 | 500 |
| A. niger | Moderate | Variable |
Antifungal Activity
The compound also demonstrates antifungal activity against species such as Aspergillus niger and Penicillium. In studies, it showed moderate efficacy against Candida albicans, indicating potential as a therapeutic agent in treating fungal infections .
Anticancer Properties
The anticancer potential of this compound has been explored extensively. In vitro assays revealed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). For instance, derivatives of this compound exhibited IC50 values as low as 2.44 µM against LoVo cells after 48 hours of treatment .
The mechanism underlying its anticancer activity may involve the inhibition of key metabolic enzymes or pathways associated with cell division and proliferation. Specifically, the thiadiazole ring is known to interact with various biological targets including kinases involved in tumorigenesis .
| Cell Line | IC50 Value (µM) | Treatment Duration (h) |
|---|---|---|
| MCF-7 | 23.29 | 48 |
| LoVo | 2.44 | 48 |
Case Studies and Research Findings
A significant study published in the International Journal of Molecular Sciences investigated a series of thiadiazole derivatives for their anticancer efficacy. The results indicated that compounds similar to this compound could induce apoptosis in cancer cells while showing minimal toxicity to normal cells .
Another research highlighted the compound's potential as a precursor for synthesizing new bioactive molecules by modifying its amine group to enhance biological activity further .
Q & A
Q. What are the optimized synthetic routes for 5-(2,5-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a substituted phenyl precursor (e.g., 2,5-dimethoxyphenylcarboxylic acid) with thiosemicarbazide under reflux in toluene, followed by dehydration using concentrated sulfuric acid or iodine in potassium iodide ( ). For example:
- Step 1 : Mix 2,5-dimethoxyphenylcarboxylic acid (2 mmol) and thiosemicarbazide (5 mmol) in toluene.
- Step 2 : Reflux at 363 K for 6 hours to remove water via azeotropic distillation.
- Step 3 : Cool, filter, and recrystallize from ethanol/acetone ().
Variations include using POCl₃ as a cyclizing agent for improved yields (). Optimization may involve adjusting molar ratios, reaction time, or catalysts (e.g., Mn(II) for regioselectivity) ().
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Crystal Growth : Slow evaporation of acetone solutions to obtain diffraction-quality crystals ().
- Data Collection : Use a Bruker diffractometer with Mo-Kα radiation (λ = 0.71073 Å) ().
- Refinement : Employ SHELXL () for structure solution, incorporating restraints for disordered atoms (e.g., methyl groups) and hydrogen bonding parameters ().
- Validation : Analyze bond lengths, angles, and intermolecular interactions (e.g., C–H···N hydrogen bonds forming supramolecular layers) ().
Advanced Research Questions
Q. How can researchers resolve discrepancies in hydrogen bonding patterns observed in different polymorphs of this compound?
- Methodological Answer : Polymorphic variations arise from crystallization conditions (e.g., solvent polarity, temperature). To resolve discrepancies:
- Comparative Analysis : Perform crystallographic studies under controlled conditions (e.g., acetone vs. ethanol) to isolate polymorphs ().
- DFT Calculations : Use Gaussian09 to model hydrogen bond energies and compare with experimental data ().
- SHELX Constraints : Apply rigid-bond restraints during refinement to handle anisotropic displacement parameters ().
For example, in , intramolecular C–H···N bonds form planar rings, while reports intermolecular N–H···N bonds creating 2D networks.
Q. What computational methods predict the biological activity of this compound?
- Methodological Answer :
- DFT Studies : Calculate electronic properties (HOMO-LUMO gaps, dipole moments) to assess reactivity. For instance, used B3LYP/6-31G(d) to correlate electronic structure with anticancer activity.
- Molecular Docking : Dock the compound into target proteins (e.g., tubulin or kinase enzymes) using AutoDock Vina. Parameters include:
- Grid Box : Centered on active sites (e.g., ATP-binding pockets).
- Scoring Functions : Analyze binding affinities (ΔG) and hydrogen bond interactions ().
- QSAR Models : Train models using thiadiazole derivatives’ IC₅₀ values to predict activity ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
